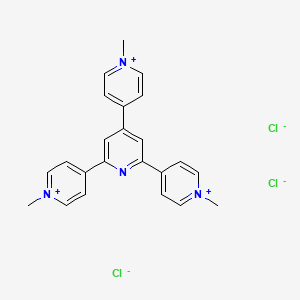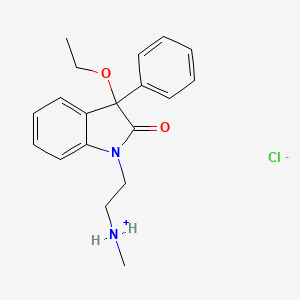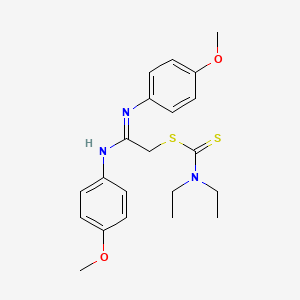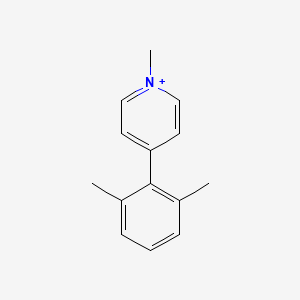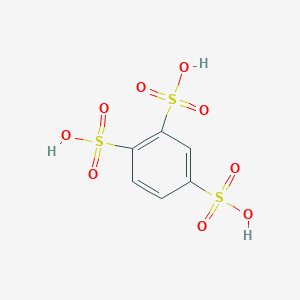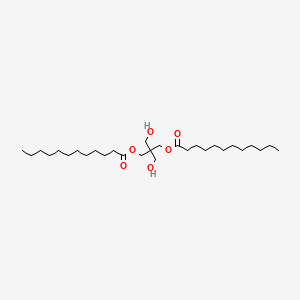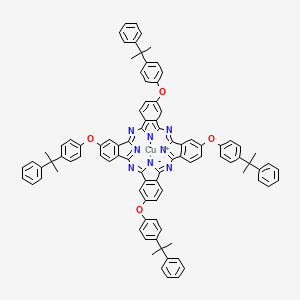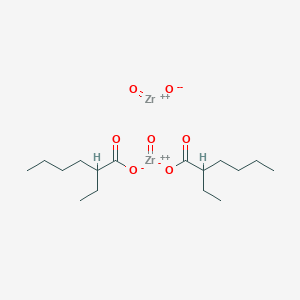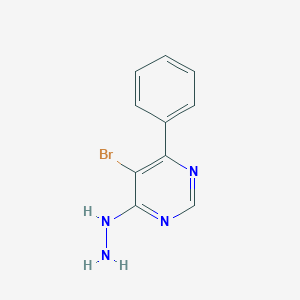![molecular formula C11H16N2O2 B13746393 Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester CAS No. 41116-23-8](/img/structure/B13746393.png)
Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester is a chemical compound with the molecular formula C11H16N2O2. It is an ester derivative of carbamic acid, where the ethyl group is attached to the carbamic acid moiety, and the phenyl ring is substituted with a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester typically involves the reaction of 4-(dimethylamino)aniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
[ \text{4-(dimethylamino)aniline} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and ethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Substitution: Electrophiles (e.g., nitric acid for nitration, sulfuric acid for sulfonation)
Major Products Formed
Hydrolysis: Carbamic acid and ethanol
Oxidation: N-oxide derivatives
Substitution: Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by forming a covalent bond with the active site of the enzyme. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester can be compared with other similar compounds, such as:
Ethyl carbamate: Similar ester structure but lacks the dimethylamino group.
Phenyl carbamate: Similar phenyl ring but lacks the dimethylamino group.
Methyl carbamate: Similar carbamate structure but with a methyl group instead of an ethyl group.
The presence of the dimethylamino group in this compound imparts unique chemical and biological properties, making it distinct from these similar compounds.
Eigenschaften
CAS-Nummer |
41116-23-8 |
|---|---|
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
ethyl N-[4-(dimethylamino)phenyl]carbamate |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-11(14)12-9-5-7-10(8-6-9)13(2)3/h5-8H,4H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
UPNAYWDOKCELRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC=C(C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)
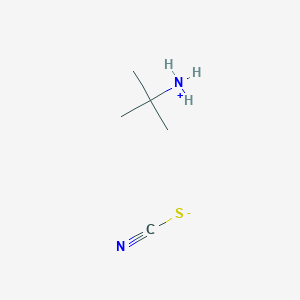
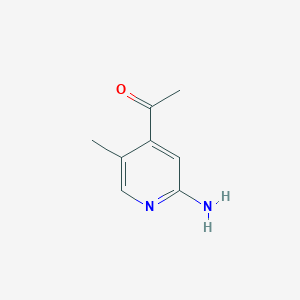
![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)
